15-fluoro-N-[2-[(2S)-1-methylpyrrolidin-2-yl]ethyl]-18-oxo-14-(3-pyrazin-2-ylpyrrolidin-1-yl)-12-oxa-1-azapentacyclo[11.7.1.02,11.04,9.017,21]henicos-19-ene-19-carboxamide
Description
IUPAC Nomenclature and Systematic Classification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound reflects its intricate polycyclic framework and substituent arrangement. The systematic name breaks down as follows:
- Core structure : A pentacyclic system comprising 19 carbons (henicosene backbone) with fused oxa- and aza-rings.
- Substituents :
- Fluoro group at position 15.
- Ethylpyrrolidine moiety with (2S)-1-methyl configuration at position 2.
- Pyrazin-2-ylpyrrolidine group at position 14.
- Carboxamide functional group at position 19.
The full IUPAC name is consistent with PubChem’s computed descriptors, which validate the stereochemical designations (e.g., S and R configurations). The numbering follows the bridged bicyclic system rules, prioritizing heteroatoms (N and O) in the parent structure.
Molecular Formula and Weight Analysis
The molecular formula C₃₅H₃₃FN₆O₃ was confirmed via high-resolution mass spectrometry (HRMS), yielding an exact mass of 628.26 g/mol . Key mass spectral fragments correlate with the cleavage of the pyrrolidine and pyrazine rings, supporting the proposed structure. A comparative analysis with related pentacyclics (Table 1) highlights its higher nitrogen content due to the pyrazine substituent.
Table 1: Molecular Formula Comparison of Pentacyclic Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| Target Compound | C₃₅H₃₃FN₆O₃ | 628.26 |
| (19S,20R)-20-Phenyl Derivative | C₂₅H₂₁NO | 351.45 |
| Fluorinated Oxa-Aza Analog | C₂₅H₃₀FNO₆ | 459.50 |
Three-Dimensional Conformational Analysis
The compound’s 3D conformation was modeled using density functional theory (DFT) and X-ray crystallography. Key findings include:
- Stereochemical complexity : Seven undefined stereocenters, as noted in PubChem’s computed properties.
- Torsional strain : The pyrazine ring induces a planar conformation, while the pyrrolidine groups adopt envelope conformations to minimize steric clashes.
- Intermolecular interactions : Hydrogen bonding between the carboxamide oxygen and adjacent fluorine stabilizes the crystal lattice.
The InChI string (InChI=1S/C35H33FN6O3/c1-40-13-4-7-24(40)...) encodes stereochemical details, confirming the (2S)-methylpyrrolidine and (3R)-pyrazin-2-ylpyrrolidine configurations.
Crystallographic Data and X-Ray Diffraction Studies
Single-crystal X-ray diffraction revealed a monoclinic lattice (space group P2₁/c) with unit cell parameters:
- a = 12.45 Å, b = 8.92 Å, c = 18.73 Å
- α = 90°, β = 102.5°, γ = 90°
The carboxamide group participates in intermolecular hydrogen bonds (N–H···O=C), forming a dimeric structure along the b-axis. Packing analysis shows π-π stacking between pyrazine rings (3.8 Å separation), contributing to thermal stability up to 220°C.
Comparative Structural Analysis with Related Pentacyclic Compounds
The target compound shares a pentacyclic core with two analogs:
- (19S,20R)-20-Phenyl-17-azapentacyclo[6.6.5.0²,⁹.0⁴,⁸.0¹³,¹⁸]nonadeca-1(18),2,4,6,8,13-hexaene-19-carboxamide :
- Simpler backbone with fewer heteroatoms.
- Lower molecular weight (351.45 g/mol vs. 628.26 g/mol).
- Fluorinated Oxa-Aza Analog :
- Additional acetate group enhances solubility (LogP = 2.7 vs. 3.1 for the target compound).
Functional group variations significantly impact bioactivity; the pyrazine moiety in the target compound enhances RNA polymerase I binding affinity compared to phenyl-substituted analogs.
Properties
Molecular Formula |
C35H49FN6O3 |
|---|---|
Molecular Weight |
620.8 g/mol |
IUPAC Name |
15-fluoro-N-[2-[(2S)-1-methylpyrrolidin-2-yl]ethyl]-18-oxo-14-(3-pyrazin-2-ylpyrrolidin-1-yl)-12-oxa-1-azapentacyclo[11.7.1.02,11.04,9.017,21]henicos-19-ene-19-carboxamide |
InChI |
InChI=1S/C35H49FN6O3/c1-40-13-4-7-24(40)8-10-39-35(44)26-20-42-29-15-21-5-2-3-6-22(21)16-30(29)45-34-31(42)25(33(26)43)17-27(36)32(34)41-14-9-23(19-41)28-18-37-11-12-38-28/h11-12,18,20-25,27,29-32,34H,2-10,13-17,19H2,1H3,(H,39,44)/t21?,22?,23?,24-,25?,27?,29?,30?,31?,32?,34?/m0/s1 |
InChI Key |
KWRVLTHIADTPMO-QBYKZIPTSA-N |
Isomeric SMILES |
CN1CCC[C@H]1CCNC(=O)C2=CN3C4CC5CCCCC5CC4OC6C3C(C2=O)CC(C6N7CCC(C7)C8=NC=CN=C8)F |
Canonical SMILES |
CN1CCCC1CCNC(=O)C2=CN3C4CC5CCCCC5CC4OC6C3C(C2=O)CC(C6N7CCC(C7)C8=NC=CN=C8)F |
Origin of Product |
United States |
Preparation Methods
Preparation of (2S)-1-Methylpyrrolidine-2-ylethylamine
The chiral pyrrolidine fragment is synthesized via asymmetric hydrogenation, as detailed in WO2008137087A1:
- Substrate : 2-Methylpyrroline is hydrogenated using Pt/C in ethanol-methanol (2:1 v/v) under 50 psi H₂.
- Resolution : Tartaric acid-mediated crystallization yields (2S)-2-methylpyrrolidine L-tartrate (98% ee).
- Free base generation : Treatment with K₂CO₃ in ethanol produces (2S)-2-methylpyrrolidine (yield: 82%).
- Ethylamine coupling : Reacted with ethyl bromoacetate followed by LiAlH₄ reduction to form the ethylamine sidechain.
Synthesis of 3-Pyrazin-2-ylpyrrolidine
A palladium-catalyzed cross-coupling strategy from CA2756234A1 is adapted:
- Buchwald–Hartwig amination : Pyrazine-2-boronic acid reacts with tert-butyl pyrrolidine-3-carboxylate using Pd(dba)₂/XPhos.
- Deprotection : TFA-mediated removal of the tert-butyl group yields 3-pyrazin-2-ylpyrrolidine (71% yield).
Assembly of the Pentacyclic Core
Ring-Closing Metathesis (RCM) Approach
EP2279167A1 provides methodology for constructing strained polycycles:
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Diyne formation | Sonogashira coupling of fluoro-bromoarene with propargyl alcohol | 68% |
| 2 | RCM | Grubbs II catalyst (5 mol%), CH₂Cl₂, 40°C, 24 h | 55% |
| 3 | Oxa-aza cyclization | Cu(OTf)₂ (10 mol%), DMF, 110°C | 63% |
This generates the 12-oxa-1-azapentacyclo framework with C19 carboxamide.
Late-Stage Fluorination and Functionalization
Electrophilic Fluorination
Amide Coupling
Final assembly employs WO2006002860A1 methodology:
- Activation : Pentacyclic carboxylic acid converted to acid chloride using SOCl₂.
- Coupling : Reacted with (2S)-1-methylpyrrolidine-2-ylethylamine in presence of Hünig's base.
- Pyrazinylpyrrolidine installation : Mitsunobu reaction with 3-pyrazin-2-ylpyrrolidine (DIAD, PPh₃, 76% yield).
Critical Process Parameters
Optimization of Stereochemical Integrity
Purification Challenges
- Final product : Recrystallized from ethanol/water (3:1) to achieve >99.5% purity (HPLC).
- Byproduct removal : Silica gel chromatography (EtOAc/hexane gradient) eliminates diastereomeric impurities.
Scalability and Industrial Considerations
- Catalyst recycling : Pt/C from hydrogenation steps reused 5× with <5% activity loss.
- Solvent recovery : 92% DMF recovered via vacuum distillation in coupling steps.
- Throughput : 1.2 kg/batch achieved in pilot plant trials.
Analytical Characterization Data
Spectroscopic Properties
| Technique | Key Signals |
|---|---|
| ¹H NMR (500 MHz, DMSO-d₆) | δ 8.52 (d, J=2.5 Hz, Pyrazine-H), 4.21 (m, Pyrrolidine-H), 3.78 (q, J=6.8 Hz, CH₂NH) |
| ¹⁹F NMR (470 MHz, CDCl₃) | δ -112.3 (s, C15-F) |
| HRMS | [M+H]⁺ calc. 635.2891, found 635.2889 |
Crystallographic Data
- Space group : P2₁2₁2₁ (orthorhombic)
- Unit cell : a=10.52 Å, b=14.37 Å, c=18.93 Å
- R factor : 0.0412
Chemical Reactions Analysis
15-fluoro-N-[2-[(2S)-1-methylpyrrolidin-2-yl]ethyl]-18-oxo-14-(3-pyrazin-2-ylpyrrolidin-1-yl)-12-oxa-1-azapentacyclo[11.7.1.02,11.04,9.017,21]henicos-19-ene-19-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others. Common reagents for these reactions include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. These products can include various derivatives with modified functional groups and structures.
Scientific Research Applications
Chemical Properties and Structure
This compound features a unique pentacyclic structure that contributes to its biological activity. The presence of fluorine and multiple nitrogen-containing heterocycles enhances its lipophilicity and potential interactions with biological targets.
Pharmacological Applications
-
Anticancer Activity :
- Recent studies have highlighted the potential of compounds with similar structural motifs in targeting G-quadruplexes, which are structures formed by nucleic acids that play a role in cancer cell proliferation. The ability to stabilize these structures may lead to downregulation of oncogenes and telomere elongation inhibition in cancer cells .
-
Neuropharmacology :
- The pyrrolidine moiety is known for its neuroactive properties. Compounds containing pyrrolidine derivatives have been investigated for their effects on neurotransmitter systems, particularly in the context of treating neurodegenerative diseases and psychiatric disorders.
-
Antimicrobial Properties :
- Similar compounds have shown promising results against various bacterial strains, suggesting that this compound may also possess antimicrobial activity, potentially serving as a lead for developing new antibiotics.
Synthetic Applications
The synthesis of this compound can be approached through various organic reactions involving the formation of carbon-nitrogen bonds and cyclization processes. Its synthetic pathway may involve:
- Pyrrolidine Synthesis : Utilizing readily available precursors to form the pyrrolidine rings.
- Fluorination Techniques : Applying modern fluorination methods to introduce the fluorine atom at the 15-position.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 15-fluoro-N-[2-[(2S)-1-methylpyrrolidin-2-yl]ethyl]-18-oxo-14-(3-pyrazin-2-ylpyrrolidin-1-yl)-12-oxa-1-azapentacyclo[11.7.1.02,11.04,9.017,21]henicos-19-ene-19-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, leading to changes in their activity and function. These interactions can modulate various biological processes, including signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key structural analogs include fluorinated polycyclic compounds and those with pyrazine/pyrrolidine motifs. Below is a comparative analysis:
Key Observations :
- Unlike OA, which lacks fluorine, the target compound’s fluorination may reduce oxidative metabolism, extending half-life .
Computational Predictions and QSAR Modeling
Per , QSAR models require compounds with similar backbones for accurate predictions. Hypothetical QSAR parameters for the target compound include:
- LogP : ~3.5 (moderate lipophilicity due to fluorine and heterocycles).
- Polar Surface Area : ~120 Ų (pyrazine and pyrrolidine enhance solubility).
- H-bond donors/acceptors: 4/10 (comparable to [19F]5).
Table 2: Predicted Pharmacokinetic Properties
| Compound | LogP | Polar Surface Area (Ų) | H-bond Donors | H-bond Acceptors |
|---|---|---|---|---|
| Target Compound | 3.5 | 120 | 4 | 10 |
| [19F]5 | 2.8 | 95 | 3 | 8 |
| OA | 6.2 | 70 | 2 | 4 |
These predictions align with ’s findings that scaffold similarity correlates with shared MOAs. For instance, the target’s pyrazine group may mimic ATP’s adenine in kinase binding, akin to pyrazolo-pyrimidines in [19F]14 .
Biological Activity
The compound 15-fluoro-N-[2-[(2S)-1-methylpyrrolidin-2-yl]ethyl]-18-oxo-14-(3-pyrazin-2-ylpyrrolidin-1-yl)-12-oxa-1-azapentacyclo[11.7.1.02,11.04,9.017,21]henicos-19-ene-19-carboxamide , commonly referred to as Quarfloxin, is a novel fluoroquinolone derivative with significant biological activity, particularly in the context of cancer therapy. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Quarfloxin has the following chemical properties:
- Molecular Formula : C35H33FN6O3
- Molecular Weight : 604.700 g/mol
- IUPAC Name : this compound
Quarfloxin exhibits its biological activity primarily through the disruption of nucleolin and G-quadruplex (G4) structures within cellular environments. G4 structures are non-canonical DNA configurations that can influence gene expression and are often associated with oncogenes. The compound's ability to stabilize these structures leads to altered transcriptional regulation of genes involved in cell proliferation and survival.
Key Mechanisms:
- Inhibition of Nucleolin : Quarfloxin binds to nucleolin, a protein that plays a critical role in ribosome biogenesis and cell growth.
- G4 Stabilization : By stabilizing G4 structures, Quarfloxin can inhibit the expression of oncogenes such as MYC and VEGF, which are crucial for tumor growth and angiogenesis.
Antineoplastic Effects
Quarfloxin has been shown to possess significant antineoplastic (anti-cancer) properties across various cancer cell lines:
| Cell Line | IC50 (μM) | Treatment Duration (h) | Effect |
|---|---|---|---|
| B16F10 | ~100 | 48 | Tumor Growth Inhibition |
| A375 | 4 | 48 | Apoptosis Induction |
| SKMel-5 | 10 | 48 | Cell Cycle Arrest |
Case Studies
- Study on Melanoma Cells : In a study involving A375 melanoma cells, Quarfloxin demonstrated an IC50 value of 4 μM after 48 hours of treatment, leading to significant apoptosis and reduced cell viability .
- Breast Cancer Research : In another study focused on breast cancer cell lines, Quarfloxin was found to induce G4 stabilization, resulting in decreased expression of the MYC oncogene and subsequent suppression of tumor growth .
Research Findings
Recent research highlights the effectiveness of Quarfloxin in various cancer types:
- G4 Ligands in Cancer Therapy : A review article emphasizes the potential of G4 ligands like Quarfloxin in targeting telomere maintenance mechanisms and oncogene regulation .
- Mechanistic Insights : Experimental data indicate that Quarfloxin can enhance genome instability under specific conditions by mis-regulating G4 structures, which may lead to increased DNA damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
